VH032 Thiol: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
VH032 Thiol: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VH032 thiol, a pivotal functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its discovery as a derivative of the potent VHL inhibitor, VH032, and the strategic incorporation of a thiol group have established it as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the rational design, synthesis, and biological applications of VH032 thiol, with a focus on its role in hijacking the ubiquitin-proteasome system for targeted protein degradation. Experimental protocols for its synthesis and characterization, alongside quantitative binding data, are presented to enable its practical application in research and drug discovery. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.
Introduction
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation, and its targeted manipulation has emerged as a powerful therapeutic strategy.[1] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the UPS by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design.[2]
VH032 is a potent small molecule inhibitor of the VHL-HIF-1α interaction.[3][4] The development of functionalized derivatives of VH032 has been crucial for their incorporation into PROTACs. VH032 thiol is one such derivative, featuring a thiol group that serves as a versatile chemical handle for linker attachment.[1][5] This guide explores the discovery, synthesis, and application of VH032 thiol in the context of targeted protein degradation.
Discovery and Rational Design
The development of VH032 thiol was a direct result of structure-guided drug design aimed at creating VHL ligands suitable for PROTAC synthesis. The parent molecule, VH032, was optimized from earlier VHL inhibitors to achieve high binding affinity.[1] The key innovation in the creation of VH032 thiol was the substitution of the tert-Leucine residue in VH032 with penicillamine.[1] This bioisosteric replacement introduces a reactive thiol group at a solvent-exposed position, which does not significantly disrupt the critical interactions required for VHL binding.[6] This strategic placement allows for the covalent attachment of a linker, which in turn is connected to a ligand for a protein of interest, thus forming a functional PROTAC.
Synthesis of VH032 Thiol
Experimental Protocol: Synthesis of VH032 Thiol (Proposed)
This protocol is a proposed synthetic route based on established methods for similar compounds.
Step 1: Synthesis of the (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide core.
This core structure is a common intermediate in the synthesis of many VHL ligands. Its synthesis has been described in detail in the literature.[8][10]
Step 2: Coupling with N-acetyl-S-trityl-D-penicillamine.
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To a solution of the pyrrolidine core intermediate from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or DMF), add N-acetyl-S-trityl-D-penicillamine.
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Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
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Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
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Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
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Purify the crude product by flash column chromatography to yield the protected VH032 thiol precursor.
Step 3: Deprotection of the thiol group.
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Dissolve the S-trityl protected precursor in a suitable solvent (e.g., dichloromethane).
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Add trifluoroacetic acid (TFA) and a scavenger (e.g., triethylsilane) to the solution.
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Stir the reaction at room temperature until the deprotection is complete (monitored by LC-MS).
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Remove the solvent and excess reagents under reduced pressure.
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Purify the final product, VH032 thiol, by preparative HPLC to obtain a compound with a purity of ≥95%.[5]
Quantitative Data
The binding affinity of VHL ligands is a critical parameter for the efficacy of the resulting PROTACs. While specific binding data for the unconjugated VH032 thiol is not extensively published, data for closely related compounds and PROTACs provide valuable insights. The parent compound, VH032, binds to VHL with a dissociation constant (Kd) of 185 nM.[3][4]
| Compound | Target | Assay Type | Binding Affinity (Kd or Ki) | Reference |
| VH032 | VHL | Not Specified | Kd = 185 nM | [3][4] |
| BODIPY FL VH032 | VCB Complex | TR-FRET | Kd = 3.01 nM | [7] |
| VH032-based PROTAC ester derivative | VHL | Fluorescence Polarization | Kd > 10-fold higher than VH298 | [6] |
| MZ1 (VH032-based PROTAC) | VHL | TR-FRET | Ki = 6.3 nM | [7] |
Biological Activity and Applications
VH032 thiol serves as a cornerstone in the construction of PROTACs targeting a wide array of proteins for degradation. The thiol group provides a convenient point of attachment for various linkers, which are then connected to a warhead that binds to the protein of interest.
Mechanism of Action
A PROTAC incorporating VH032 thiol functions by forming a ternary complex between the VHL E3 ligase complex, the PROTAC itself, and the target protein. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Caption: VHL-mediated ubiquitination pathway induced by a VH032 thiol-based PROTAC.
Experimental Protocol: Western Blotting for Protein Degradation
This protocol outlines a general method to assess the degradation of a target protein induced by a VH032 thiol-based PROTAC.
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Cell Culture and Treatment:
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Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of the PROTAC (and a negative control, such as the corresponding non-degrading epimer or a vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).
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Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
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-
SDS-PAGE and Western Blotting:
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Denature the protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Probe for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of protein degradation relative to the vehicle-treated control.
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References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]
- 5. VH 032, thiol | CAS 2098836-54-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
